(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane
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Overview
Description
(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[331]nonane is a bicyclic compound that features a unique structure with a combination of nitrogen and oxygen atoms within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane can be achieved through several synthetic routes. One common method involves the intramolecular N-alkylation of a precursor molecule in the presence of a base. This reaction typically requires the use of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) as catalysts . Another approach involves the enantioselective reduction of diketones using fermenting bakers’ yeast, which provides a regio- and enantioselective pathway to the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane has several scientific research applications:
Mechanism of Action
The mechanism of action of (1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. For instance, derivatives of this compound act as positive allosteric modulators of AMPA receptors, enhancing their activity without causing hyperstimulation . This modulation is achieved through binding to specific sites on the receptor, leading to improved cognitive functions and memory.
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane: This compound is used in various organic reactions, including cross-coupling and insertion reactions.
(1S,5R)-3-oxa-7,9-diazabicyclo[3.3.1]nonane-6-thione: This derivative contains a sulfur atom and exhibits different chemical properties.
Uniqueness
(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is unique due to its specific combination of nitrogen and oxygen atoms within the bicyclic framework, which imparts distinct chemical reactivity and biological activity. Its ability to modulate AMPA receptors sets it apart from other similar compounds, making it a valuable molecule in medicinal chemistry and neuroscience research.
Properties
Molecular Formula |
C7H14N2O |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H14N2O/c1-9-2-6-4-10-5-7(3-9)8-6/h6-8H,2-5H2,1H3/t6-,7+ |
InChI Key |
OSIZSRFJZJVILD-KNVOCYPGSA-N |
Isomeric SMILES |
CN1C[C@@H]2COC[C@H](C1)N2 |
Canonical SMILES |
CN1CC2COCC(C1)N2 |
Origin of Product |
United States |
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